Oleanolic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Hepatoprotection

Oleanolic acid has been extensively studied for its potential to protect the liver. Studies have shown it to be effective in reducing liver damage caused by various factors, including alcohol, toxins, and certain medications. This effect is attributed to its ability to:

- Reduce inflammation: OA exhibits anti-inflammatory properties, helping to mitigate inflammation in the liver caused by various stressors .

- Promote antioxidant activity: OA acts as an antioxidant, scavenging free radicals and protecting liver cells from oxidative damage .

- Stimulate bile flow: OA can help improve bile flow, which is essential for removing toxins from the body and aiding digestion .

Oleanolic acid is a naturally occurring pentacyclic triterpenoid, structurally related to betulinic acid, and is widely distributed in various plants and foods. It is primarily found in olive oil, Phytolacca americana (American pokeweed), Syzygium species, and garlic. Oleanolic acid exists either as a free acid or as an aglycone of triterpenoid saponins. Its chemical formula is C₃₃H₆₄O₃, with a molar mass of approximately 496.8 g/mol. The compound has been extensively studied for its diverse biological activities and therapeutic potential, particularly in the context of inflammation, cancer, and liver protection .

The mechanism of action of oleanolic acid for its various biological effects is still under investigation. However, research suggests it may interact with cellular pathways involved in inflammation, metabolism, and cell proliferation [, ].

- Anti-inflammatory effects: Oleanolic acid may suppress the activity of enzymes involved in the inflammatory response [].

- Antitumor effects: Studies suggest oleanolic acid may induce cell death in cancer cells and inhibit their growth [, ].

- Other potential effects: Oleanolic acid may also play a role in regulating blood sugar levels, protecting the liver, and improving skin health, but more research is needed to confirm these effects [, ].

Oleanolic acid undergoes various chemical transformations. It can rearrange to form its isomer, ursolic acid, or be oxidized to produce taraxasterol and amyrin. The compound reacts positively in the Liebermann–Noller test, indicating its triterpenoid nature. It forms monoacetate with acetic anhydride-pyridine, suggesting the presence of a hydroxyl group. The melting point of oleanolic acid is reported to be between 306–313 °C, while its boiling point is around 553–554 °C at 760 mmHg .

Oleanolic acid exhibits a broad spectrum of biological activities:

- Antitumor Activity: It has demonstrated inhibitory effects on tumor growth in various models by upregulating tumor protein p53 and activating apoptotic pathways.

- Anti-inflammatory Properties: Oleanolic acid inhibits the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.

- Hepatoprotective Effects: The compound protects against liver toxicity induced by various agents by modulating cytochrome P450 enzymes and enhancing hepatic glutathione levels.

- Antiviral Effects: It shows weak activity against human immunodeficiency virus and hepatitis C virus in vitro .

Oleanolic acid can be synthesized through several methods:

- Biosynthesis: The biosynthetic pathway begins with mevalonate leading to squalene, which is then converted to oleanolic acid through several enzymatic steps involving squalene monooxygenase and beta-amyrin synthase.

- Extraction Techniques: Common methods for extraction include Soxhlet extraction, ultrasound-assisted extraction, and microwave-assisted extraction from plant sources .

- Chemical Modifications: Various derivatives have been synthesized by modifying functional groups on the oleanolic acid structure to enhance potency or bioavailability .

Oleanolic acid has numerous applications across different fields:

- Pharmaceuticals: Used as a reference compound in drug development due to its hepatoprotective and anti-inflammatory properties.

- Cosmetics: Incorporated into formulations for its skin-protective effects.

- Food Industry: As a natural preservative due to its antimicrobial properties .

Research on the interactions of oleanolic acid with other compounds has revealed several insights:

- Oleanolic acid enhances the activity of certain drugs by modifying their pharmacokinetics.

- Studies have shown that it can interact with various enzymes, including inhibiting alpha-glucosidase, which has implications for diabetes management.

- Interaction with telomerase has been noted, where it significantly activates telomerase in peripheral blood mononuclear cells .

Several compounds share structural similarities with oleanolic acid. Here are some notable ones:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ursolic Acid | Pentacyclic Triterpenoid | Exhibits stronger anti-inflammatory properties than oleanolic acid. |

| Betulinic Acid | Pentacyclic Triterpenoid | Known for its potent antitumor effects; structurally similar but distinct in activity. |

| Moronic Acid | Pentacyclic Triterpenoid | Has shown hepatoprotective effects but less extensively studied than oleanolic acid. |

| Momordin | Glycoside | A glycoside derivative of oleanolic acid with different bioactivity profiles. |

Oleanolic acid stands out due to its extensive range of biological activities and relatively low toxicity compared to its analogs, making it a significant compound in pharmacological research .

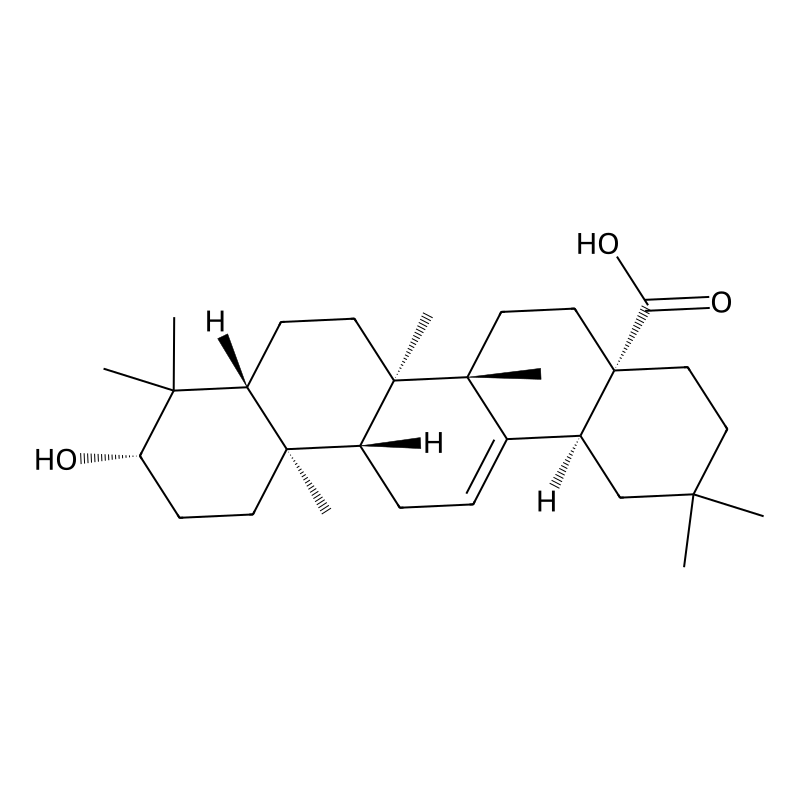

Oleanolic acid is a naturally occurring pentacyclic triterpenoid with the molecular formula C₃₀H₄₈O₃ and a molecular weight of 456.7 grams per mole [1] [3] [4]. The compound exhibits the systematic International Union of Pure and Applied Chemistry name (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid [1] [6]. The structure is based on the oleanane skeleton, which consists of five interconnected six-membered rings designated as rings A through E [6] [11].

The molecular architecture features a hydroxyl group positioned at the C-3 carbon in the β-configuration, creating the 3β-hydroxy functionality that is characteristic of this compound [2] [6]. A carboxylic acid group is located at the C-28 position, contributing to the acidic properties of the molecule [6] [12]. The compound contains a double bond between C-12 and C-13, which represents the only unsaturation in the pentacyclic framework [6] [14].

The stereochemical configuration of oleanolic acid includes eight defined stereocenters, which contribute to its specific three-dimensional arrangement [3]. The hydroxyl group at C-3 displays a 62-degree angle with respect to the main molecular plane due to the boat conformation adopted by ring A [12]. The carboxylic group at C-28 is positioned almost perpendicular to the backbone plane, exhibiting an 85-degree orientation [12].

Physicochemical Characteristics

Melting Point and Thermal Stability

Oleanolic acid demonstrates exceptional thermal stability with a melting point ranging from 306 to 313 degrees Celsius, with the most commonly reported value being 309 degrees Celsius [4] [6] [26]. Differential scanning calorimetry analysis reveals a single endothermic peak at 309 degrees Celsius, indicating a well-defined melting transition [26]. The compound exhibits thermal stability up to approximately 300 degrees Celsius before decomposition begins [21].

The boiling point of oleanolic acid has been established at 553 to 554 degrees Celsius at 760 millimeters of mercury pressure [4] [26]. Thermogravimetric analysis indicates that the temperature at which five percent mass loss occurs is approximately 300 degrees Celsius, marking the onset of thermal degradation [21]. The compound maintains structural integrity throughout a broad temperature range, making it suitable for various analytical and synthetic applications requiring elevated temperatures [7].

Solubility Parameters in Various Solvents

Oleanolic acid exhibits highly variable solubility characteristics depending on the solvent system employed [6] [8]. The compound is practically insoluble in water, with a solubility of only 1.748 micrograms per liter at standard conditions [6]. This hydrophobic nature necessitates the use of organic solvents for effective dissolution and extraction [6].

The compound demonstrates optimal solubility in solvents with Hildebrand solubility parameters ranging from 10 to 12 [6]. n-Butanol represents the most effective solvent, exhibiting a Hildebrand parameter of 10.4, which closely matches the estimated parameter of 10.2 for oleanolic acid [6]. High extraction yields are also achieved using ethyl ether, chloroform, methanol, and ethanol [6].

Temperature significantly influences solubility behavior, with measurements conducted over the range of 288.3 to 328.3 Kelvin showing increased dissolution at elevated temperatures [8]. The compound shows slight solubility in dimethyl sulfoxide and dimethyl formamide when heated, making these solvents useful for preparing aqueous buffer solutions [6]. For aqueous applications, oleanolic acid achieves solubility of approximately 0.3 milligrams per milliliter in a 1:2 solution of dimethyl formamide to phosphate-buffered saline at physiological pH [6].

Spectroscopic Properties

Ultraviolet spectroscopy of oleanolic acid in absolute ethanol reveals a characteristic narrow absorbance peak at 205 nanometers [6]. Additional studies using chloroform-methanol mixtures have identified an isolated absorbance maximum around 210 nanometers [6]. These spectral features are consistent with the pentacyclic triterpenoid structure and the presence of the C-12 to C-13 double bond [6].

Proton nuclear magnetic resonance spectroscopy displays several diagnostic signals that confirm the oleanolic acid structure [6] [29]. The spectrum shows multiple tertiary methyl groups resonating at chemical shifts of 0.81, 0.87, 0.93, 0.94, 1.10, 1.15, and 1.20 parts per million [6]. A characteristic olefinic proton appears at 5.43 parts per million as a broad singlet, corresponding to the H-12 position in the C-12 to C-13 double bond system [6] [14]. The 3α-hydrogen appears at 3.37 parts per million as a triplet with a coupling constant of 8.2 hertz [6].

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural confirmation through specific carbon resonances [6] [14]. The oxygenated carbon at C-3 resonates at 79.92 parts per million, while the olefinic carbons of the double bond system appear at 124.22 parts per million for C-12 and 146.47 parts per million for C-13 [6] [14]. The carboxyl carbon at C-28 exhibits a characteristic downfield shift at 181.86 parts per million [6]. Additional carbon signals from C-18 to C-22 range from 31.56 to 48.39 parts per million, providing confirmation of the oleanane skeleton [6].

Infrared spectroscopy reveals distinct vibrational modes that characterize the functional groups present in oleanolic acid [10] [28]. The hydroxyl group produces a strong, broad absorption band at 3555 wavenumbers, while aliphatic carbon-hydrogen stretching appears at 2945 wavenumbers [10]. The carboxylic acid carbonyl group exhibits a strong absorption at 1710 wavenumbers [10] [28]. Additional bands at 1443 and 1365 wavenumbers correspond to asymmetric and symmetric methyl deformation modes, respectively [10]. Carbon-oxygen stretching vibrations are observed at 1115 and 1083 wavenumbers [10].

Mass spectrometry under electron ionization conditions at 70 electron volts produces characteristic fragmentation patterns [6] [24]. The five most prominent molecular fragments appear at mass-to-charge ratios of 203.2, 202.2, 189.2, 73.1, and 187.2 [6]. Liquid chromatography-electrospray ionization time-of-flight mass spectrometry reveals major peaks at 455.35, 456.35, 911.72, 912.70, and 457.36 [6]. These fragmentation patterns provide definitive identification and are useful for analytical characterization of oleanolic acid in complex mixtures [24].

Stereochemistry and Isomerism

Relationship with Ursolic Acid

Oleanolic acid and ursolic acid represent isomeric pentacyclic triterpenoids that share the same molecular formula but differ in their structural arrangements [2] [11]. Both compounds are derived from β-amyrin and α-amyrin, respectively, through oxidation processes involving cytochrome P450 enzymes [2]. The fundamental difference between these isomers lies in the arrangement of methyl groups on the pentacyclic framework [11].

The structural distinction occurs primarily in the E ring configuration, where oleanolic acid contains a methylene group at the C-20 position while lacking one at the C-19 position compared to ursolic acid [11]. This difference results in distinct molecular conformations and affects their respective physicochemical properties [11]. Both compounds maintain the characteristic 3β-hydroxyl group and the C-28 carboxylic acid functionality, but their three-dimensional arrangements differ significantly [11] [12].

Biosynthetically, oleanolic acid can rearrange to form ursolic acid through enzymatic processes, demonstrating their close structural relationship [2] [4]. This interconversion capability has important implications for understanding their natural occurrence and biological functions [2]. The isomeric relationship also influences their crystallization behavior and intermolecular interactions [12].

Conformational Analysis

Molecular modeling studies reveal that oleanolic acid adopts specific conformational preferences determined by the pentacyclic framework constraints [12] [13]. The A ring adopts a boat conformation, which positions the 3β-hydroxyl group at a 62-degree angle relative to the main molecular plane [12]. This conformational arrangement is stabilized by intramolecular interactions and contributes to the overall molecular geometry [12].

The E ring exhibits significant distortion, with the carboxylic acid group positioned nearly perpendicular to the backbone plane at an 85-degree orientation [12]. This conformational feature influences the molecule's ability to participate in intermolecular hydrogen bonding and affects its crystal packing arrangements [12]. The axial disposition of both the hydroxyl and carboxylic functional groups creates a specific spatial arrangement that determines molecular recognition properties [12].

Computational analysis demonstrates that stereochemistry significantly impacts molecular conformation and binding properties [11]. Different stereoisomers of oleanolic acid exhibit varying degrees of molecular flexibility, with some configurations displaying bent conformations while others maintain more extended arrangements [11]. These conformational differences directly influence the compound's ability to interact with biological targets and participate in supramolecular assemblies [11] [13].

Crystal Structure and Polymorphism

X-ray Diffraction Analysis

Oleanolic acid exhibits polymorphic behavior, forming different crystal structures depending on the crystallization conditions employed [6] [16]. When crystallized directly from plant extracts, particularly ethanolic extracts from olive leaves, the compound appears as fine, whitish prismatic crystals [6]. Recrystallization from methanol, ethanol, or acetone produces fine needle-shaped crystals with different packing arrangements [6].

Rapid crystallization from chloroform or dichloromethane results in an amorphous form, indicating that crystallization kinetics significantly influence the final solid-state structure [6]. X-ray diffraction analysis of raw oleanolic acid samples reveals characteristic diffraction peaks that reflect the crystalline structure [18]. The basal spacing measurements range from 6.5 to 6.9 angstroms, consistent with theoretical calculations of dimeric and tetrameric arrangements [12].

Powder X-ray diffraction studies demonstrate that crystallization solvent and conditions determine which polymorphic form is obtained [16] [17]. The compound exhibits monotropic polymorphic relationships, where one form is thermodynamically more stable than others under given conditions [15] [16]. Differential scanning calorimetry coupled with X-ray diffraction provides comprehensive characterization of the various polymorphic forms and their thermal transitions [15].

Intermolecular Hydrogen Bonding Patterns

Structural analysis reveals that oleanolic acid molecules preferentially form dimeric and tetrameric aggregates through specific hydrogen bonding patterns [12]. The primary interaction mode involves hydrogen bonds between the carboxylic acid groups and hydroxyl groups of adjacent molecules [12] [15]. These interactions create head-to-tail arrangements that stabilize the crystal structure [12].

The hydrogen bonding network exhibits characteristic patterns designated as symmetric, head-to-head, tail-to-tail, and head-to-tail configurations [12]. Symmetric dimers show the highest binding energies, with calculated relative binding energies of -14.64 kilocalories per mole for oleanolic acid [12]. These symmetric arrangements serve as building blocks for larger supramolecular assemblies [12].

Computational analysis using molecular mechanics calculations reveals that even in structures dominated by hydrogen bonding, dispersive van der Waals interactions contribute significantly to the overall stability [15] [16]. The intermolecular interaction energies calculated through various computational methods show that dispersive forces often dominate over electrostatic interactions in determining crystal packing [15]. The average intermolecular distances in symmetric dimers and tetramers range from 5.7 to 6.9 angstroms, consistent with experimental X-ray diffraction data [12].

Crystallographic studies of oleanolic acid derivatives provide additional insights into hydrogen bonding preferences [15] [16]. Ester derivatives often show different aggregation modes, with some forming helical chains stabilized by oxygen-hydrogen to oxygen hydrogen bonds [15]. The polymorphic forms of butyl esters demonstrate monotropic relationships where hydrogen-bonded metastable forms convert to more stable phases governed primarily by van der Waals interactions [15].

Stability Under Various Environmental Conditions

Oleanolic acid demonstrates remarkable stability under diverse environmental conditions, making it suitable for various applications and storage requirements [4] [21]. The compound exhibits thermal stability up to 300 degrees Celsius, beyond which decomposition processes begin to occur [21]. Storage at temperatures between 2 and 8 degrees Celsius ensures long-term stability and prevents degradation [4] [9].

Chemical stability studies indicate that oleanolic acid is unstable under strongly acidic and alkaline conditions [4]. The compound maintains structural integrity under neutral pH conditions and shows resistance to oxidative degradation under normal atmospheric conditions [21]. Light exposure studies suggest that the compound exhibits moderate photostability, though prolonged exposure to ultraviolet radiation may induce gradual degradation [20].

Environmental factors such as humidity and atmospheric oxygen influence the long-term stability of oleanolic acid [21]. The compound shows enhanced stability when stored under inert atmospheric conditions with controlled humidity levels [4]. Temperature cycling studies demonstrate that the compound can withstand moderate temperature fluctuations without significant structural changes, though extreme temperature variations should be avoided [21].

The stability profile supports the use of oleanolic acid in various analytical and synthetic applications where consistent chemical composition is required [7] [21]. Understanding these stability parameters is essential for developing appropriate storage protocols and ensuring the reliability of experimental results involving this compound [4] [21].

Data Tables

Table 1: Physicochemical Properties of Oleanolic Acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃₀H₄₈O₃ | [1] [3] [4] |

| Molecular Weight | 456.7 g/mol | [1] [3] [4] |

| Melting Point | 306-313 °C (most commonly 309 °C) | [4] [6] [26] |

| Boiling Point | 553-554 °C at 760 mmHg | [4] |

| Density | 1.0261 (rough estimate) | [4] |

| Refractive Index | 1.4940 (estimate) | [4] |

| Storage Temperature | 2-8 °C | [4] [9] |

| Form | Solid powder/crystals | [4] [6] |

| Color | Light yellow to white | [4] [9] |

| Optical Activity | +83.3° (c = 0.6 in chloroform) | [4] |

| pKa | 2.52 (at 25°C) | [4] |

| LogP | 8.576 (estimated) | [4] |

Table 2: NMR Spectroscopic Data for Oleanolic Acid

| Position | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Assignment |

|---|---|---|---|

| H-3α | 3.37 (1H, t, J = 8.2 Hz) | - | 3β-hydroxy proton |

| H-12 | 5.43 (1H, brs) | - | Olefinic proton C12-C13 |

| H-18 | 2.85 (dd, J = 14.0, 4.0 Hz) | - | Methine proton |

| C-3 | - | 79.92 | Oxygenated carbon |

| C-12 | - | 124.22 | Tri-substituted double bond |

| C-13 | - | 146.47 | Tri-substituted double bond |

| C-28 | - | 181.86 | Carboxyl carbon |

| C-18 | - | 43.71 | C-18 methine |

| Methyl groups | 0.81, 0.87, 0.93, 0.94, 1.10, 1.15, 1.20 | - | Tertiary methyl groups |

Table 3: Infrared Spectroscopic Data for Oleanolic Acid

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3555 | O-H stretch (hydroxyl group) | Strong, broad |

| 2945 | C-H stretch (aliphatic) | Strong |

| 1710 | C=O stretch (carboxylic acid) | Strong |

| 1443 | CH₃ asymmetric deformation | Medium |

| 1365 | CH₃ symmetric deformation | Medium |

| 1115 | C-O stretch | Medium |

| 1083 | C-O stretch | Medium |

Table 4: Solubility Parameters of Oleanolic Acid in Various Solvents

| Solvent | Solubility | Temperature Range (K) | Notes |

|---|---|---|---|

| Water | 1.748 µg/L | 288.3-328.3 | Practically insoluble |

| Ethanol | Soluble (temperature dependent) | 288.3-328.3 | Medium polarity solvent |

| 1-Butanol | Highly soluble (δ = 10.4) | 288.3-328.3 | Optimal Hildebrand parameter match |

| Acetone | Soluble | 288.3-328.3 | Good extraction solvent |

| Chloroform | Very slightly soluble | Room temperature | Poor solubility |

| DMSO | Slightly soluble (heated) | Heated | Requires heating for dissolution |

| Methanol | Slightly soluble (heated) | Heated | Requires heating for dissolution |

Table 5: Thermal Properties and Stability Data of Oleanolic Acid

| Temperature Parameter | Value | Method |

|---|---|---|

| Melting Point (DSC) | 309 °C (single endothermic peak) | Differential Scanning Calorimetry |

| Decomposition Temperature | 300-350 °C | Thermogravimetric Analysis |

| Boiling Point | 553-554 °C at 760 mmHg | Calculated/Literature |

| T5% (5% mass loss) | ~300 °C | Thermogravimetric Analysis |

| Thermal Stability Range | Stable up to 300 °C | TGA/DSC |

| Storage Temperature | 2-8 °C (recommended) | Storage recommendation |

Primary Plant Families

Oleanolic acid demonstrates a widespread distribution across the plant kingdom, being found in over 1,600 plant species [1]. The compound is particularly abundant in several major plant families, each contributing distinct patterns of accumulation and concentration. The synthesis of oleanolic acid and ursolic acid is characteristic of plants belonging to Araliaceae, Asteraceae, Ericaceae, Lamiaceae, Myrtaceae, Oleaceae, Rosaceae, Rubiaceae, Saxifragaceae, and Verbenaceae families [2] [3].

The Oleaceae family, commonly known as the olive family, represents the most significant source of oleanolic acid [4] [5]. This family comprises approximately 28 genera and around 700 species with a subcosmopolitan distribution [6]. Notable members include olive, ash, jasmine, privet, forsythia, and lilac. The family's prominence in oleanolic acid production is exemplified by Olea europaea, which serves as the primary commercial source of the compound [7] [4].

Lamiaceae, the mint family, constitutes another major botanical source characterized by aromatic herbs with essential oils [8]. Representatives include Salvia, Thymus, Origanum, Melissa, Lavandula, Satureja, and Ocimum species. These plants typically exhibit quadrangular stems, opposite leaves, and distinctive two-lipped flowers [8]. The family demonstrates considerable variation in oleanolic acid content, with some species like Salvia officinalis containing up to 6.7 milligrams per gram dry weight [2].

Asteraceae, the largest family of flowering plants, provides numerous oleanolic acid sources including Calendula, Silphium, and Baccharis species [2] [9]. This family is characterized by composite flower heads and represents one of the most diverse plant families globally [8]. Rosaceae members, particularly fruit-bearing species such as Malus, Pyrus, Prunus, and Eriobotrya, accumulate oleanolic acid primarily in their fruit peels [2] [10].

Concentration Variations Among Plant Species

Significant variations in oleanolic acid concentrations exist both between and within plant families. The highest recorded concentrations have been documented in Olea europaea leaves, reaching up to 31.0 milligrams per gram dry weight [2] [11]. Silphium trifoliatum leaves demonstrate the second-highest concentrations at 22.0 milligrams per gram dry weight, followed by Calendula officinalis flowers at 20.5 milligrams per gram dry weight [2] [9].

Bolivian highland plants exhibit exceptionally high oleanolic acid content, with species such as Junellia seriphioides, Lampaya castellani, Baccharis tola, and Polylepis besseri bark containing concentrations exceeding those found in olive fruit and comparable to olive leaf concentrations [12]. These findings suggest that environmental stressors, particularly frost conditions at high altitudes, may stimulate oleanolic acid production as a protective mechanism [12].

Within the Lamiaceae family, considerable variation exists among genera. Satureja mutica contains 17.5 milligrams per gram dry weight in leaves [13], while Thymus vulgaris and Nerium oleander each contain 3.7 milligrams per gram dry weight [2]. Panax quinquefolium roots, representing the Araliaceae family, contain relatively modest concentrations of 3.1 milligrams per gram dry weight [2] [9].

Oleanolic Acid in Olea europaea (Olive)

Olea europaea represents the archetypal source of oleanolic acid, with the compound's nomenclature derived from this species [7] [1]. The distribution of oleanolic acid within olive trees exhibits distinct tissue-specific patterns that reflect the compound's ecological functions.

Olive leaves demonstrate the highest oleanolic acid concentrations, typically containing 31.0 milligrams per gram dry weight [2] [11]. This accumulation pattern serves multiple protective functions, as the compound forms crystalline deposits on leaf surfaces that create physical barriers against fungal pathogens [14]. The leaves of different olive cultivars show variation in triterpene content, with geographical origin, developmental stage, and environmental conditions influencing concentration levels [10] [11].

Olive bark contains intermediate concentrations of approximately 9.8 milligrams per gram dry weight [2], while olive fruits show the lowest concentrations among aerial plant parts, ranging from 0.17 to 0.56 milligrams per gram dry weight in pulp [2] [15]. Olive seeds typically contain undetectable levels of oleanolic acid [16]. The Frantoio cultivar demonstrates particularly high concentrations in leaves (17,036 milligrams per kilogram) and branches (6,027 milligrams per kilogram) [11].

Maturation significantly affects oleanolic acid content in olive fruits, with concentrations decreasing by 70-80 percent as fruits ripen [15]. This dramatic reduction coincides with fruit development and reflects changing metabolic priorities during the maturation process.

Environmental Factors Affecting Natural Abundance

Geographical Influences

Geographical factors exert profound effects on oleanolic acid accumulation patterns in plants through their influence on local environmental conditions. Elevation represents a particularly significant factor, with studies demonstrating moderate to strong correlations between altitude and triterpene concentrations [17] [18]. Plants grown at higher elevations generally exhibit increased oleanolic acid content compared to those at lower altitudes, possibly due to enhanced environmental stressors including temperature fluctuations, increased ultraviolet radiation, and reduced atmospheric pressure [17].

Regional climate patterns significantly influence oleanolic acid distribution. Northern regions typically support plants with higher oleanolic acid concentrations compared to southern locations [2]. This latitudinal gradient likely reflects differences in temperature regimes, photoperiod, and seasonal variation patterns. For instance, apples grown in northern regions consistently contain higher concentrations of both oleanolic and ursolic acids than those cultivated in southern areas [2].

Soil composition and geological factors also affect oleanolic acid accumulation. Studies examining olive cultivation across different soil types have revealed that basaltic soils promote higher oil yields and enhanced secondary metabolite production compared to other soil types [17] [18]. The mineral composition and pH of soils influence nutrient availability and plant stress responses, thereby affecting triterpene biosynthesis.

Microclimate variations within regions contribute to localized differences in oleanolic acid content. Factors such as aspect (slope orientation), which influences solar radiation exposure and temperature patterns, significantly affect plant metabolism [17] [18]. South and southeast-facing slopes generally support plants with higher oleanolic acid concentrations due to optimal light exposure and temperature conditions.

Seasonal and Developmental Variations

Seasonal fluctuations profoundly influence oleanolic acid accumulation through their effects on plant physiology and environmental stress levels. Many plant species exhibit peak oleanolic acid concentrations during specific seasons, with patterns varying among taxa and geographical regions [19] [20].

In several medicinal plant species, oleanolic acid content reaches maximum levels during the hot-wet (rainy) season, followed by moderate levels during cool-dry (winter) periods, and lowest concentrations during hot-dry (summer) conditions [19]. This seasonal pattern reflects complex interactions between water availability, temperature stress, and plant defensive responses. High water availability combined with moderate temperatures may stimulate the biosynthesis of phenolic compounds and triterpenes through stress-induced metabolic pathways [19].

However, some species demonstrate contrasting seasonal patterns. For example, Ligustrum discolor stem bark exhibits highest oleanolic acid content during summer, followed by the rainy season, with lowest concentrations in winter [19]. These species-specific responses highlight the complexity of environmental regulation of triterpene biosynthesis.

Developmental stage significantly affects oleanolic acid accumulation, with most species showing higher concentrations during vegetative growth compared to reproductive phases [20] [21]. For instance, oleanolic acid and ecdysterone concentrations in Achyranthes bidentata roots are both higher during vegetative growth periods than during reproductive growth [21]. This pattern suggests that reproductive allocation may compete with secondary metabolite production for metabolic resources.

Daily cycles also influence oleanolic acid biosynthesis through circadian regulation of metabolic processes [22]. Studies of fatty acid biosynthesis reveal diurnal variations in desaturase activity and lipid composition, with significant changes occurring during day-night transitions [22]. These findings suggest that triterpene biosynthesis may be similarly regulated by circadian rhythms.

Accumulation Patterns in Plant Tissues

Oleanolic acid exhibits distinct tissue-specific accumulation patterns that reflect both biosynthetic capabilities and functional requirements within plant architecture. The distribution of this triterpene varies significantly among plant organs, with particular concentration in protective and metabolically active tissues.

Leaves represent the primary accumulation site for oleanolic acid in most plant species [2] [23]. The preferential accumulation in foliar tissues serves multiple ecological functions, including protection against pathogen invasion, reduction of water loss, and defense against herbivory. In olive leaves, oleanolic acid concentrations reach 31.0 milligrams per gram dry weight, representing the highest concentrations found in this species [2]. Similar patterns occur in other species, with Silphium trifoliatum leaves containing 22.0 milligrams per gram dry weight [2] [9].

Epicuticular wax layers contain particularly high concentrations of oleanolic acid and related triterpenes [24] [14]. These compounds form crystalline deposits on leaf surfaces, creating hydrophobic barriers that prevent water loss and serve as physical defenses against fungal pathogens [14] [24]. The epicuticular location positions oleanolic acid as the first line of defense against environmental stressors and biological threats.

Bark and woody tissues demonstrate moderate oleanolic acid accumulation, with concentrations typically lower than leaves but higher than reproductive organs [2] [23]. Olive bark contains approximately 9.8 milligrams per gram dry weight [2], while branches of the Frantoio cultivar accumulate up to 6.0 milligrams per gram dry weight [11]. The presence of oleanolic acid in woody tissues likely contributes to pathogen resistance and structural integrity.

Fruits and seeds generally exhibit lower oleanolic acid concentrations compared to vegetative tissues [2] [16]. This pattern reflects the different metabolic priorities during reproductive development, where resources are allocated toward seed production rather than defensive compound synthesis. However, fruit peels often contain higher concentrations than pulp, with oleanolic acid serving protective functions for developing seeds [2] [1].

Root systems show variable oleanolic acid accumulation patterns depending on species and ecological context [2] [25]. Some species, particularly those adapted to harsh environmental conditions, accumulate significant concentrations in root tissues. Panax quinquefolium roots contain 3.1 milligrams per gram dry weight [2], representing a substantial investment in underground defensive compounds.

The intracuticular versus epicuticular distribution of oleanolic acid reveals sophisticated spatial organization within plant cuticles [26] [27]. Research on Ligustrum vulgare and other species demonstrates that triterpenes, including oleanolic acid, are predominantly located in intracuticular wax layers rather than epicuticular films [27]. This distribution pattern suggests specific transport mechanisms and functional roles within the cuticular matrix.

Ecological Significance and Plant Defense Mechanisms

Oleanolic acid serves crucial ecological functions as part of sophisticated plant defense systems that have evolved to counter diverse biological and environmental threats. These mechanisms operate at multiple levels, from molecular interactions to ecosystem-wide processes.

Physical barrier formation represents the primary ecological function of oleanolic acid in plant cuticles [14] [24]. The compound contributes to the hydrophobic properties of epicuticular waxes, creating barriers that reduce non-stomatal water loss and maintain plant hydration during drought conditions [24] [28]. This function is particularly important for plants in arid and semi-arid environments, where water conservation is essential for survival.

Pathogen resistance mechanisms involve both direct antimicrobial effects and indirect defensive strategies [14] [29]. Oleanolic acid forms crystalline deposits on olive leaf surfaces that create physical barriers against fungal spore germination and hyphal penetration [14]. Additionally, the compound exhibits direct antifungal activity against various plant pathogens, contributing to the overall disease resistance of host plants [29].

Herbivore deterrence occurs through the bitter taste and potential toxicity of oleanolic acid and related triterpenes [30] [31]. Many triterpenoid saponins, which contain oleanolic acid as their aglycone component, exhibit hemolytic activity and can be toxic to herbivorous animals [32] [31]. This defensive strategy reduces herbivory pressure and increases plant fitness in natural ecosystems.

Allelopathic interactions involve the release of oleanolic acid and related compounds into the environment, where they can influence the growth and development of neighboring plants [30]. These chemical interactions contribute to competitive dynamics in plant communities and may influence species composition and succession patterns in natural ecosystems.

Stress tolerance enhancement represents an increasingly recognized function of oleanolic acid in plant adaptation to environmental challenges [33] [19]. The compound accumulates in response to various stress conditions, including drought, temperature extremes, and salinity [33]. This stress-induced accumulation suggests that oleanolic acid contributes to cellular protection and metabolic stability under adverse conditions.

Integration with jasmonic acid signaling demonstrates the sophisticated regulatory networks controlling oleanolic acid biosynthesis [34] [35]. Plant growth regulators, particularly naphthaleneacetic acid and benzyladenine, promote oleanolic acid accumulation through jasmonic acid-mediated signal transduction pathways [34] [35]. This hormonal regulation allows plants to coordinate triterpene production with overall defense responses and environmental adaptation strategies.

Ecosystem-level functions extend beyond individual plant protection to influence community structure and ecological relationships [31]. The widespread distribution of oleanolic acid across plant families suggests its fundamental importance in terrestrial ecosystems. The compound's role in plant-pathogen interactions, herbivore relationships, and competitive dynamics contributes to the maintenance of biodiversity and ecosystem stability.

The co-evolution with specialized organisms has led to complex ecological relationships involving oleanolic acid metabolism. Some insects and microorganisms have evolved mechanisms to detoxify or utilize triterpenes, leading to ongoing evolutionary arms races between plants and their natural enemies [31]. These interactions drive continued diversification of triterpene structures and accumulation patterns across plant lineages.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 67 of 70 companies (only ~ 4.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Hyponitrite

Use Classification

General Manufacturing Information

Dates

[Triterpenoids from leaves of Ilex guayusa]

Hui Huang, Ye Chen, Hu-Hu Zeng, Xiao-Jun Huang, Lei Wang, Ying Wang, Zhi-Guo Ma, Xiao-Qi Zhang, Chun-Lin Fan, Wen-Cai YePMID: 34467704 DOI: 10.19540/j.cnki.cjcmm.20210317.601

Abstract

The chemical constituents from the leaves of Ilex guayusa were investigated. Sixteen triterpenoids were isolated from the 95% ethanol extract of dried leaves of I. guayusa by silica gel, Sephadex LH-20, and ODS column chromatographies and semi-prepa-rative HPLC. Those triterpenoids were identified by NMR, HR-MS, and literature analysis: 3β-hydroxy-11α,12α-epoxy-24-nor-urs-4(23)-ene-28,13β-olide(1), 3β-hydroxy-24-nor-4(23),12-oleanadien-28-methyl ester(2), oleanolic acid(3), 3β,28-dihydroxy-12-oleanene(4), 2α,3β-dihydroxy-11α,12α-epoxy-24-'nor-olean-4(23)-ene-28,13β-olide(5), ursolic acid(6), 3β,23-dihydroxy ursolic acid(7), 3β,28-dihydroxy-12-ursene(8), 3β-28-nor-urs-12-ene-3,17-diol(9), 3β-hydroxyurs-11-ene-28,13β-olide(10), 13β,28-epoxy-3β-hydroxy-11-ursene(11), 3β-hydroxy-28,28-dimethoxy-12-ursene(12), 3β-hydroxy-24-nor-urs-4(23),12-dien-28-oic acid(13), 3β-hydroxy-24-nor-urs-4(23),12-dien-28-methyl ester(14), 2α,3β-dihydroxy-11α,12α-epoxy-24-nor-urs-4(23)-ene-28,13β-olide(15) and 2α,3β-dihydroxy-11α,12α-epoxy-24-nor-urs-4(23),20(30)-dien-28,13β-olide(16). Compounds 1-2 were new compounds, and compounds 4-5, 7 and 9-16 were isolated from I. guayusa for the first time.Anticancer effects of oleanolic acid on human melanoma cells

Joong-Seok Woo, Eun-Seon Yoo, Sung-Hyun Kim, Jae-Han Lee, So-Hee Han, Soo-Hyun Jung, Gi-Hwan Jung, Ji-Youn JungPMID: 34364837 DOI: 10.1016/j.cbi.2021.109619

Abstract

Owing to the ineffectiveness of the currently used therapies against melanoma, there has been a shift in focus toward alternative therapies involving the use of natural compounds. This study assessed the anticancer effects of oleanolic acid (OA) and its ability to induce apoptosis in A375SM and A375P melanoma cells in vivo. Compared to the control group, viability of A375P and A375SM cells decreased following OA treatment. In OA-treated A375SM and A375P cells, 4',6-diamidino-2-phenylindole staining showed an increase in the apoptotic body, and flow cytometry revealed increased number of apoptotic cells compared to that in the control group. OA-treated A375SM cells exhibited an increased expression of the apoptotic proteins, cleaved poly (ADP-ribose) polymerase (PARP) and B-cell lymphoma (Bcl)-2-associated X protein (Bax) as well as decreased expression of the antiapoptotic protein Bcl-2 compared to that in the control group. In OA-treated A375P cells, expression patterns of cleaved PARP and Bcl-2 were similar to those in OA-treated A375SM cells; however, no difference was reported in the expression of Bax compared to that in the control group. Additionally, OA-treated melanoma cells showed decreased expression of phospho-nuclear factor-κB (p-NF-κB), phospho-inhibitor of nuclear factor-κBα (p-IκBα), and phospho-IκB kinase αβ than that in the control group. Moreover, immunohistochemistry showed a comparatively decreased level of p-NF-κB in the OA-treated group than that in the control group. Xenograft analysis confirmed the in vivo anticancer effects of OA against A375SM cells. Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay revealed an increased number of TUNEL-positive cells in the OA-treated group compared to that in the control group. In conclusion, the study results suggest that OA induces apoptosis of A375SM and A375P cells in vitro and apoptosis of A375SM cells in vivo. Furthermore, the in vitro and in vivo anticancer effects were mediated by the NF-κB pathway.Bioactive oleanane-type saponins from Hylomecon Japonica

Fei Li, Si-Tong Wu, Ming-Hui Qu, Yi-Xiao Wang, Chun-Liu Ma, Bai-Hong Yu, Guang-Shu WangPMID: 34271297 DOI: 10.1016/j.phytochem.2021.112870

Abstract

Six undescribed oleanane-type saponins, named as Hylomeconosides L-Q, were isolated from the whole herb of Hylomecon Japonica, their structures were determined by analysis of 1D and 2D-NMR (H-

H COSY, HSQC, and HMBC) spectroscopic data, mass spectrometry (HRESI-MS) and chromatographic data (GC and LC). Their structures were identified as 3-O-β-D-galactopyranosyl-(1 → 2)-β-D-glucuronopyranosyl gypsogenin 28-O-β-D-galactopyranosyl-(1 → 3)-α-L-rhamnopyranosyl-(1 → 2)-β-L-arabinopyranoside; 3-O-β-D-galactopyranosyl-(1 → 2)-β-D-glucuronopyranosyl gypsogenin 28-O-β-D-xylopyranosyl-(1 → 4)-α-L-rhamnopyranosyl-(1 → 2)-β-D-quinovopyranoside; 3-O-β-D-glucuronopyranosyl gypsogenin 28-O-β-D-xylopyranosyl-(1 → 3)-β-D-xylopyranosyl-(1 → 4)-α-L-rhamnopyranosyl-(1 → 2)-β-D-quinovopyranoside; 3-O-β-D-xylopyranosyl-(1 → 3)-β-D-glucuronopyranosyl gypsogenin 28-O-β-D-xylopyranosyl-(1 → 4)-α-L-rhamnopyranosyl-(1 → 2)-β-D-quinovopyranoside; 3-O-β-D-galactopyranosyl-(1 → 2)-[α-L-rhamnopyranosyl-(1 → 3)]-β-D-glucuronopyranosyl quillaic acid 28-O-β-D-xylopyranosyl-(1 → 3)-β-D-xylopyranosyl-(1 → 4)-α-L-rhamnopyranosyl-(1 → 2)-β-D-quinovopyranoside; 3-O-β-D-galactopyranosyl-(1 → 2)-[α-L-rhamnopyranosyl-(1 → 3)]-β-D-glucuronopyranosyl quillaic acid 28-O-β-D-xylopyranosyl-(1 → 3)-β-D-xylopyranosyl-(1 → 4)-α-L-rhamnopyranosyl-(1 → 2)-β-D-galactopyranoside. Hylomeconosides L-Q showed selective cytotoxicities against human cancer cell lines A549, AGS, HeLa, Huh 7, HT29 and K562. These results represent a contribution to the chemotaxonomy of the saponins of Hylomecon Japonica and their bioactivities.

Yield, Characterization, and Possible Exploitation of

Fabio Ferrini, Daniele Fraternale, Sabrina Donati Zeppa, Giancarlo Verardo, Andrea Gorassini, Vittoria Carrabs, Maria Cristina Albertini, Piero SestiliPMID: 34443479 DOI: 10.3390/molecules26164889

Abstract

L. has been used for a long time to obtain food, fiber, and as a medicinal and psychoactive plant. Today, the nutraceutical potential ofis being increasingly reappraised; however,

roots remain poorly studied, despite citations in the scientific literature. In this direction, we identified and quantified the presence of valuable bioactives (namely, β-sitosterol, stigmasterol, campesterol, friedelin, and epi-friedelanol) in the root extracts of

a finding which might pave the way to the exploitation of the therapeutic potential of all parts of the

plant. To facilitate root harvesting and processing, aeroponic (AP) and aeroponic-elicited cultures (AEP) were established and compared to soil-cultivated plants (SP). Interestingly, considerably increased plant growth-particularly of the roots-and a significant increase (up to 20-fold in the case of β-sitosterol) in the total content of the aforementioned roots' bioactive molecules were observed in AP and AEP. In conclusion, aeroponics, an easy, standardized, contaminant-free cultivation technique, facilitates the harvesting/processing of roots along with a greater production of their secondary bioactive metabolites, which could be utilized in the formulation of health-promoting and health-care products.

The novel nanocomplexes containing deoxycholic acid-grafted chitosan and oleanolic acid displays the hepatoprotective effect against CCl

Chao Xin, Shuang Liu, Hang Qu, Zhenyu WangPMID: 34171250 DOI: 10.1016/j.ijbiomac.2021.06.109

Abstract

Chemical liver injury threatens seriously human health, along with the shortage of efficiency and low-toxicity drugs. Herein, the novel oral nanocomplexes composed of deoxycholic acid-grafted chitosan and oleanolic acid were constructed to reverse the CCl-induced acute liver damage in mice. Results indicated core-shell nanocomplexes, maintained by the hydrophobic interaction between deoxycholic acid and oleanolic acid, could be dissociated in the intestine. Notably, the nanocomplexes possessed superior hepatoprotective effect in vivo, possibly due to the synergistic effect between grafted chitosan and oleanolic acid. Mechanism investigations suggested that nanocomplexes reversed CCl

-induced liver injury through improving hepatic antioxidant capacity via NrF2/Keap1 pathway and regulating inflammation response via NF-κB signaling pathway. The novel oral nanocomplexes represent an effective strategy for chemical liver injury therapy.

Oleanolic Acid Targets the Gut-Liver Axis to Alleviate Metabolic Disorders and Hepatic Steatosis

Chenyu Xue, Ying Li, Hao Lv, Lei Zhang, Chongpeng Bi, Na Dong, Anshan Shan, Jiali WangPMID: 34251802 DOI: 10.1021/acs.jafc.1c02257

Abstract

This study investigated the effects of oleanolic acid (OA) on hepatic lipid metabolism and gut-liver axis homeostasis in an obesity-related non-alcoholic fatty liver disease (NAFLD) nutritional animal model and explored possible molecular mechanisms behind its effects. The results revealed that OA ameliorated the development of metabolic disorders, insulin resistance, and hepatic steatosis in obese rats. Meanwhile, OA restored high-fat-diet (HFD)-induced intestinal barrier dysfunction and endotoxin-mediated induction of toll-like-receptor-4-related pathways, subsequently inhibiting endotoxemia and systemic inflammation and balancing the homeostasis of the gut-liver axis. OA also reshaped the composition of the gut microbiota of HFD-fed rats by reducing the Firmicutes/Bacteroidetes ratio and increasing the abundance of butyrate-producing bacteria. Our results support the applicability of OA as a treatment for obesity-related NAFLD through its anti-inflammatory, antioxidant, and prebiotic integration responses mediated by the gut-liver axis.Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs

Wanda Baer-Dubowska, Maria Narożna, Violetta Krajka-KuźniakPMID: 34443544 DOI: 10.3390/molecules26164957

Abstract

Naturally occurring pentacyclic triterpenoid oleanolic acid (OA) serves as a good scaffold for additional modifications to achieve synthetic derivatives. Therefore, a large number of triterpenoids have been synthetically modified in order to increase their bioactivity and their protective or therapeutic effects. Moreover, attempts were performed to conjugate synthetic triterpenoids with non-steroidal anti-inflammatory drugs (NSAIDs) or other functional groups. Among hundreds of synthesized triterpenoids, still the most promising is 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), which reached clinical trials level of investigations. The new group of synthetic triterpenoids are OA oximes. The most active among them is 3-hydroxyiminoolean-12-en-28-oic acid morpholide, which additionally improves the anti-cancer activity of standard NSAIDs. While targeting the Nrf2 and NF-κB signaling pathways is the main mechanism of synthetic OA derivatives' anti-inflammatory and anti-cancer activity, most of these compounds exhibit multifunctional activity, and affect cross-talk within the cellular signaling network. This short review updates the earlier data and describes the new OA derivatives and their conjugates in the context of modification of signaling pathways involved in inflammation and cell survival and subsequently in cancer development.Synthesis and biological evaluations of oleanolic acid indole derivatives as hyaluronidase inhibitors with enhanced skin permeability

Hao He, Huifang Li, Toyosi Akanji, Shengli Niu, Zhujun Luo, Dongli Li, Navindra P Seeram, Panpan Wu, Hang MaPMID: 34309457 DOI: 10.1080/14756366.2021.1956487

Abstract

Oleanolic acid (OA) is a natural cosmeceutical compound with various skin beneficial activities including inhibitory effect on hyaluronidase but the anti-hyaluronidase activity and mechanisms of action of its synthetic analogues remain unclear. Herein, a series of OA derivatives were synthesised and evaluated for their inhibitory effects on hyaluronidase. Compared to OA, an induction of fluorinated () and chlorinated (

) indole moieties led to enhanced anti-hyaluronidase activity (IC

= 80.3 vs. 9.97 and 9.57 µg/mL, respectively). Furthermore, spectroscopic and computational studies revealed that

and

can bind to hyaluronidase protein and alter its secondary structure leading to reduced enzyme activity. In addition, OA indole derivatives showed feasible skin permeability in a slightly acidic environment (pH = 6.5) and

exerted skin protective effect by reducing cellular reactive oxygen species in human skin keratinocytes. Findings from the current study support that OA indole derivatives are potential cosmeceuticals with anti-hyaluronidase activity.

Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative

Fatin Jannus, Marta Medina-O'Donnell, Veronika E Neubrand, Milagros Marín, Maria J Saez-Lara, M Rosario Sepulveda, Eva E Rufino-Palomares, Antonio Martinez, Jose A Lupiañez, Andres Parra, Francisco Rivas, Fernando J Reyes-ZuritaPMID: 34360922 DOI: 10.3390/ijms22158158

Abstract

Recent evidence has shown that inflammation can contribute to all tumorigenic states. We have investigated the anti-inflammatory effects of a diamine-PEGylated derivative of oleanolic acid (OADP), in vitro and in vivo with inflammation models. In addition, we have determined the sub-cytotoxic concentrations for anti-inflammatory assays of OADP in RAW 264.7 cells. The inflammatory process began with incubation with lipopolysaccharide (LPS). Nitric oxide production levels were also determined, exceeding 75% inhibition of NO for a concentration of 1 µg/mL of OADP. Cell-cycle analysis showed a reversal of the arrest in the G0/G1 phase in LPS-stimulated RAW 264.7 cells. Furthermore, through Western blot analysis, we have determined the probable molecular mechanism activated by OADP; the inhibition of the expression of cytokines such as TNF-α, IL-1β, iNOS, and COX-2; and the blocking of p-IκBα production in LPS-stimulated RAW 264.7 cells. Finally, we have analyzed the anti-inflammatory action of OADP in a mouse acute ear edema, in male BL/6J mice treated with OADP and tetradecanoyl phorbol acetate (TPA). Treatment with OADP induced greater suppression of edema and decreased the ear thickness 14% more than diclofenac. The development of new derivatives such as OADP with powerful anti-inflammatory effects could represent an effective therapeutic strategy against inflammation and tumorigenic processes.α,β-Amyrin prevents steatosis and insulin resistance in a high-fat diet-induced mouse model of NAFLD via the AMPK-mTORC1-SREBP1 signaling mechanism

R P de Lima, P I G Nunes, A F S C Viana, F T B de Oliveira, R A C Silva, A P N N Alves, D A Viana, S G C Fonseca, A A Carvalho, M H Chaves, V S Rao, F A SantosPMID: 34406209 DOI: 10.1590/1414-431X2021e11391